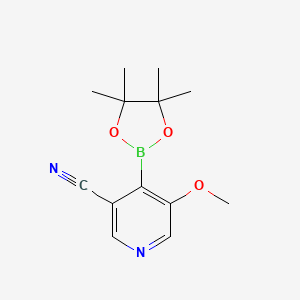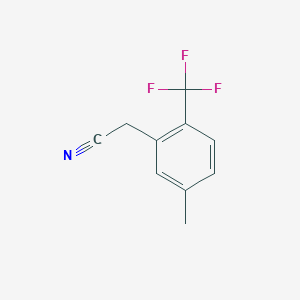
3,6-Dichloro-2-fluorobenzoic acid
概要
説明
3,6-Dichloro-2-fluorobenzoic acid is an organic compound with the molecular formula C(_7)H(_3)Cl(_2)FO(_2) It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one fluorine atom on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dichloro-2-fluorobenzoic acid typically involves the chlorination and fluorination of benzoic acid derivatives. One common method includes the following steps:
Chlorination: Benzoic acid is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 6 positions.
Fluorination: The chlorinated intermediate is then subjected to fluorination using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF) under controlled conditions to replace one of the hydrogen atoms with a fluorine atom at the 2 position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to ensure high-quality product.
化学反応の分析
Types of Reactions: 3,6-Dichloro-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Oxidation Reactions: The compound can be oxidized to form more complex structures, such as converting the carboxylic acid group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO(_4)).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H(_2)SO(_4)) or nitric acid (HNO(_3)) under controlled temperatures.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Oxidation: KMnO(_4) in acidic or basic medium.
Major Products Formed:
Substitution Products: Various substituted benzoic acids depending on the reagents used.
Reduction Products: 3,6-Dichloro-2-fluorobenzyl alcohol or 3,6-Dichloro-2-fluorobenzaldehyde.
Oxidation Products: 3,6-Dichloro-2-fluorobenzoyl chloride or other oxidized derivatives.
科学的研究の応用
3,6-Dichloro-2-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 3,6-Dichloro-2-fluorobenzoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking substrate access and altering metabolic pathways. The presence of electronegative chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain proteins or receptors.
類似化合物との比較
- 2,6-Dichloro-3-fluorobenzoic acid
- 2,3-Dichloro-6-fluorobenzoic acid
- 3,5-Dichloro-2-fluorobenzoic acid
Comparison: 3,6-Dichloro-2-fluorobenzoic acid is unique due to the specific positioning of chlorine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties (e.g., melting point, solubility) and chemical behavior (e.g., reaction rates, product distribution) due to steric and electronic effects.
特性
IUPAC Name |
3,6-dichloro-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDYPRHGLQZRIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(4-Methoxy-phenyl)-ethyl]-piperidine hydrochloride](/img/structure/B1421159.png)

![N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine hydrochloride](/img/structure/B1421164.png)
![4-[(2-Methoxyethoxy)methyl]piperidine hydrochloride](/img/structure/B1421166.png)

![(2-{1-[(4-Methylphenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride](/img/structure/B1421169.png)


![Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate hydrochloride](/img/structure/B1421175.png)

